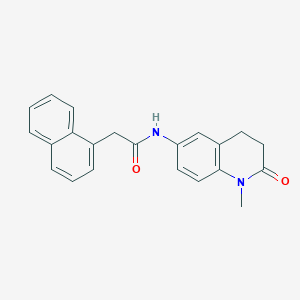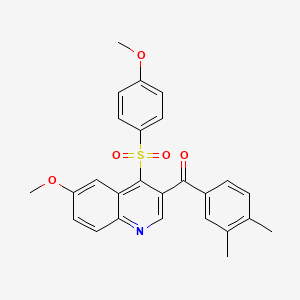![molecular formula C10H18ClN B2606848 Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride CAS No. 2503208-78-2](/img/structure/B2606848.png)
Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine] hydrochloride is a chemical compound with the CAS Number: 2503208-78-2 . It has a molecular weight of 187.71 . The IUPAC name for this compound is spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine] hydrochloride . The InChI code for this compound is 1S/C10H17N.ClH/c1-4-10(11-5-1)7-8-2-3-9(10)6-8;/h8-9,11H,1-7H2;1H .
Molecular Structure Analysis
The molecular structure of Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine] hydrochloride is complex. It consists of a bicyclo[2.2.1]heptane ring fused with a pyrrolidine ring . The InChI key for this compound is JQURVSHAZUNJKO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine] hydrochloride is a powder . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anti-Influenza Activity
Some N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides, closely related to the chemical structure of interest, have been synthesized and tested for their in vitro activity against influenza A viruses. These compounds showed activity comparable to 1-adamantanamine hydrochloride, a known anti-influenza agent. This highlights the potential utility of such spirocyclic compounds in antiviral research and therapy (de la Cuesta, Ballesteros, & Trigo, 1984).
Catalytic Syntheses and Chemical Diversity
Spiro[indoline-3,4'-piperidine] compounds, which share a similar spirocyclic motif, have been developed through catalyzed tandem cyclizations, demonstrating a broad scope of application in synthetic chemistry. This method efficiently captures in situ generated spiroindoleninium intermediates with carbamates, leading to diverse spirocyclic compounds with significant bioactivity potential (Liang et al., 2020).
Synthesis of Spirocyclic Indolines
A versatile methodology for synthesizing spirocyclic pyrrolidinoindolines, which are structurally related to the compound of interest, has been developed. This method utilizes N-acyltryptamines and results in spiroindoleninium ions that undergo various addition reactions, further expanding the synthetic utility of spirocyclic compounds in medicinal chemistry (Medley & Movassaghi, 2013).
Organocatalytic Syntheses
The spiro[pyrrolidin-3,3'-oxindole] derivatives, which bear resemblance to the target molecule, have been synthesized using an enantioselective organocatalytic approach. This process yields compounds with high enantiopurity and structural diversity, demonstrating the relevance of spirocyclic compounds in the development of biologically active molecules (Chen et al., 2009).
Antitumor Activities
A spirocyclic oxindole analogue has been synthesized and evaluated for its antitumor activities against various human cancer cell lines. This study showcases the potential therapeutic applications of spirocyclic compounds in oncology (Hong, Huang, & Teng, 2011).
Safety and Hazards
The safety information for Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine] hydrochloride indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c1-4-10(11-5-1)7-8-2-3-9(10)6-8;/h8-9,11H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQURVSHAZUNJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CCC2C3)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

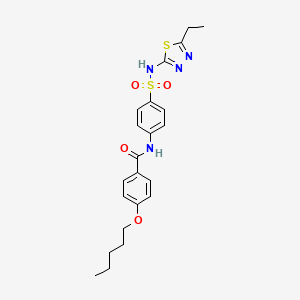
![N-(5-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2606767.png)
![5-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-3-carboxamide](/img/structure/B2606768.png)
![2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2606769.png)

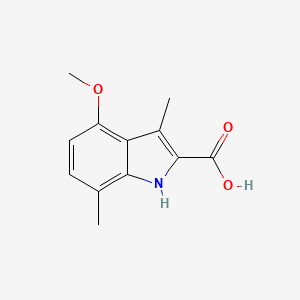
![4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2606774.png)
![5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2606775.png)
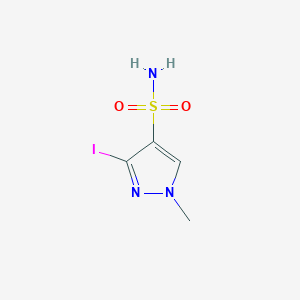
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2606778.png)
![5-Prop-2-ynyl-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2606779.png)
